

A Comparative Analysis of Topical Analgesics: Capsaicin and MSK-195

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MSK-195

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An Objective Comparison of Efficacy, Mechanism of Action, and Clinical Applications for Researchers and Drug Development Professionals

Introduction

The landscape of topical analgesics is continually evolving, with novel formulations and mechanisms of action being explored to address the significant unmet need for effective and safe pain management. Capsaicin, a well-established TRPV1 receptor agonist, has long been a cornerstone in the treatment of neuropathic and musculoskeletal pain. This guide provides a comparative overview of capsaicin and "**MSK-195**."

Initial research indicates that "**MSK-195**" is not a designated compound for topical pain relief. The term is linked to several distinct entities, including the cancer therapeutic selitrectinib (LOXO-195), a formulation of S-adenosylmethionine for depression (MSI-195), and a specific residue in the MSK1 protein. For the purpose of a relevant comparison within the topical analgesic space, this guide will focus on MSK-1001, an investigational topical anesthetic gel, as a representative of a different class of topical pain management agents. MSK-1001 is a sterile formulation of lidocaine, epinephrine, and tetracaine (LET) designed to minimize the pain associated with the injection of a local anesthetic for lacerations.

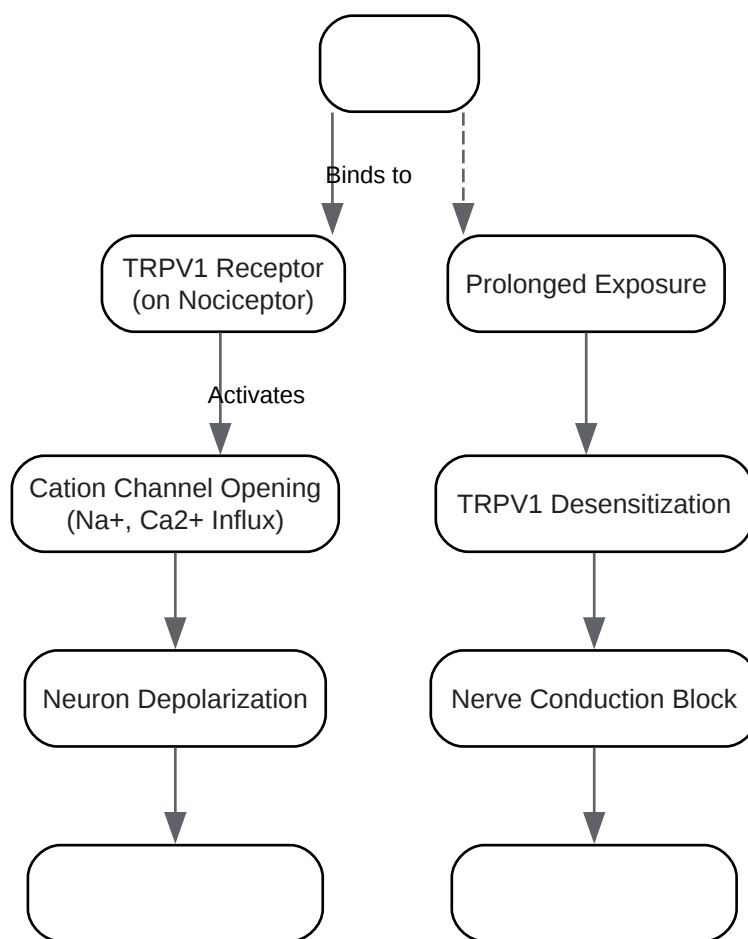
This comparison will, therefore, juxtapose the established, long-acting neuro-desensitizing effects of capsaicin with the rapid, short-acting local anesthetic properties of MSK-1001, providing a valuable resource for researchers and drug development professionals.

Mechanism of Action

Capsaicin: Selective Defunctionalization of Nociceptors

Capsaicin is the pungent component of chili peppers that produces a burning sensation.^[1] Its analgesic properties stem from its selective action on a subpopulation of sensory neurons known as nociceptors.^[2]

- **TRPV1 Receptor Activation:** Capsaicin binds to the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel primarily found on the terminals of A δ and C fiber primary afferents.^[3]
- **Neuronal Depolarization:** The binding of capsaicin to TRPV1 opens the channel, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions. This influx leads to depolarization of the neuron, firing of action potentials, and the initial sensation of burning pain.^{[3][4]}
- **Desensitization and Defunctionalization:** Prolonged exposure to capsaicin leads to a state of "defunctionalization" or desensitization of the nociceptor.^[1] This is achieved through several mechanisms, including the inhibition of voltage-dependent sodium and calcium currents, which suppresses further action potential firing.^[3] This sustained desensitization is the basis for its long-lasting analgesic effect.



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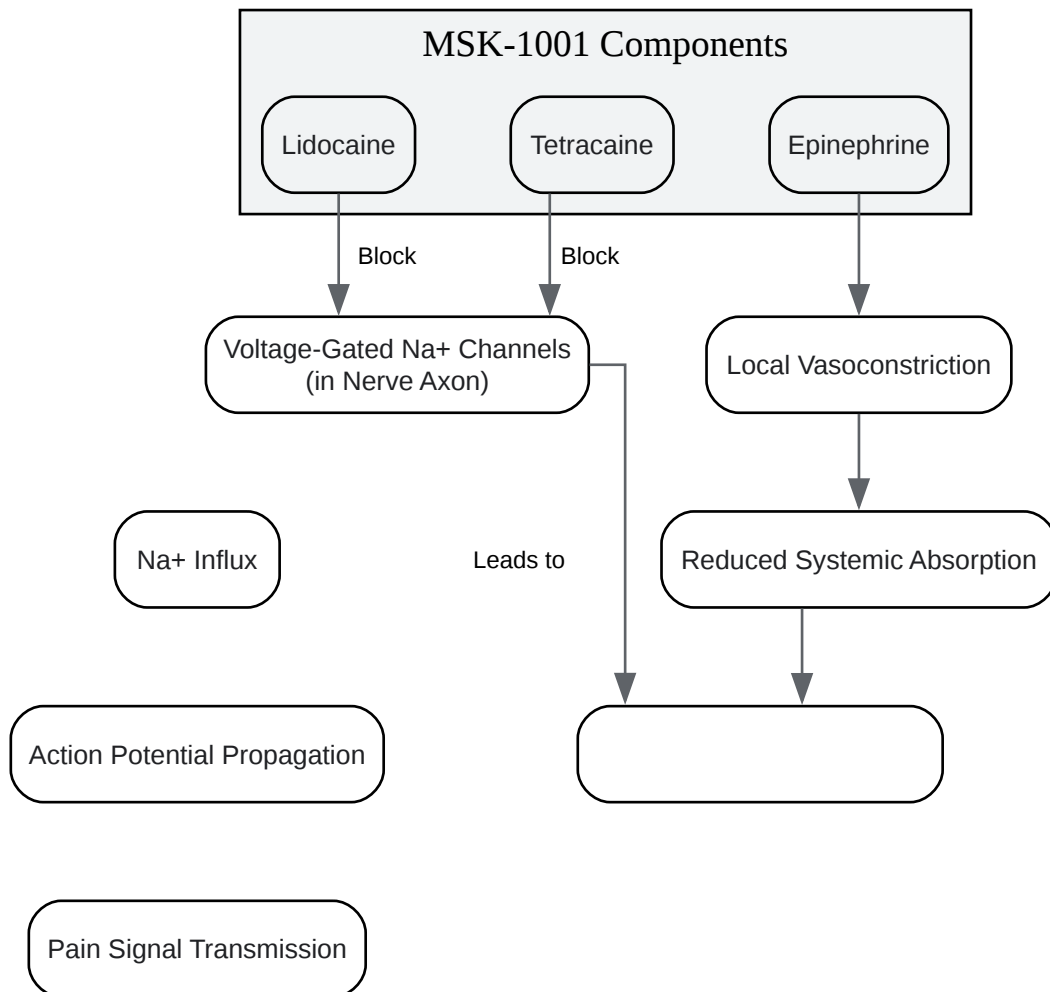
Figure 1. Signaling pathway of capsaicin-induced analgesia.

MSK-1001 (LET): Local Anesthesia via Sodium Channel Blockade

MSK-1001 is a proprietary sterile gel formulation of lidocaine, epinephrine, and tetracaine.[5] Its mechanism is fundamentally different from capsaicin, providing rapid, localized anesthesia.

- **Lidocaine and Tetracaine:** These are local anesthetics that block voltage-gated sodium channels in the neuronal cell membrane. By preventing the influx of sodium ions, they inhibit the initiation and conduction of nerve impulses, thereby blocking the sensation of pain.
- **Epinephrine:** This is a vasoconstrictor that reduces local blood flow. Its inclusion in the formulation serves to slow the systemic absorption of lidocaine and tetracaine, thereby

prolonging the duration of the local anesthetic effect and reducing the risk of systemic toxicity.



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Figure 2. Mechanism of action for MSK-1001 (LET).

Comparative Efficacy Data

Direct comparative trials between MSK-1001 and capsaicin are not available due to their distinct indications. The following tables summarize efficacy data from separate clinical studies.

Table 1: Clinical Efficacy of Capsaicin

Condition	Capsaicin Concentration	Study Duration	Outcome Measure	Efficacy Results
Post-herpetic Neuralgia	8% patch	12 weeks	Mean reduction in NPRS score	48.4% reduction from baseline to Weeks 1-8.[6]
Surgical Neuropathic Pain (Cancer)	0.075% cream	8 weeks	Average pain reduction	53% reduction vs. 17% for placebo (P = .01).[7][8]
Diabetic Peripheral Neuropathic Pain	8% patch	24 weeks	Change in mean daily pain intensity (NPRS)	Baseline score of 5.4 dropped to 3.2 by week 24 (40.7% reduction).[9][10]
Osteoarthritis (OA) & Rheumatoid Arthritis (RA)	0.025% cream	4 weeks	Mean reduction in pain	OA: 33% reduction; RA: 57% reduction (P = 0.033 and P = 0.003 vs. placebo, respectively).[11]

Table 2: Clinical Efficacy of MSK-1001

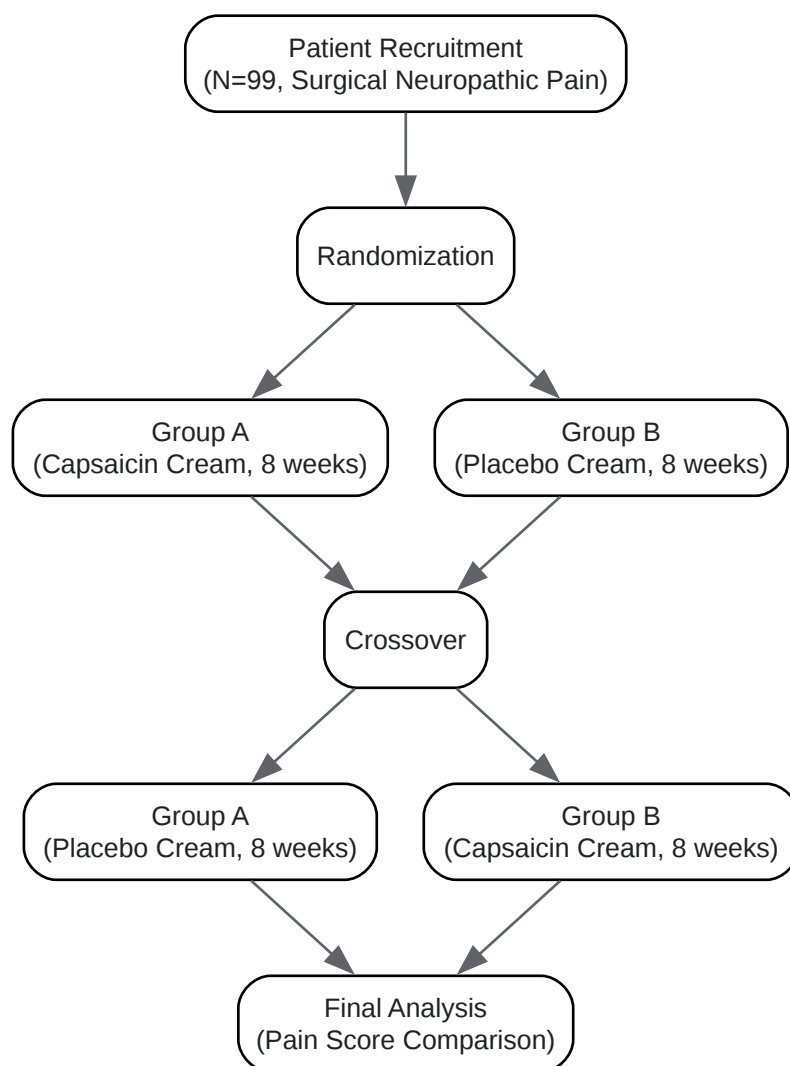
As MSK-1001 is an investigational drug, publicly available, peer-reviewed clinical trial data is limited. The primary endpoint for such a product would typically be the reduction in pain associated with a procedure, often measured on a Visual Analog Scale (VAS) or Numeric Pain Rating Scale (NPRS).

Condition	MSK-1001 (LET) Formulation	Study Duration	Outcome Measure	Efficacy Results
Pain from Laceration Repair	Lidocaine, Epinephrine, Tetracaine Gel	Single application	Pain of local anesthetic injection	Data not yet publicly available in peer-reviewed literature. Aims to minimize pain associated with injection.[5]

Experimental Protocols

Protocol: Phase III, Placebo-Controlled Trial of 0.075% Capsaicin Cream for Surgical Neuropathic Pain

- Objective: To determine the efficacy of topical capsaicin cream in reducing postsurgical neuropathic pain in cancer patients.[7][8]
- Study Design: A double-blind, placebo-controlled, crossover trial.
- Participants: 99 assessable patients with postsurgical neuropathic pain.[7][8]
- Intervention: Patients were randomized to receive 8 weeks of either 0.075% capsaicin cream or an identical-appearing placebo cream, followed by an 8-week crossover to the other treatment. The cream was applied to the painful site four times daily.[7][8]
- Primary Outcome: Patient-reported pain scores, assessed weekly via questionnaires.[8]
- Key Findings: The capsaicin cream resulted in a significantly greater pain reduction (53%) compared to placebo (17%) after the initial 8-week period.[7]



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- To cite this document: BenchChem. [A Comparative Analysis of Topical Analgesics: Capsaicin and MSK-195]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677548#comparing-the-efficacy-of-msk-195-to-capsaicin]

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